molecular formula C38H74N2O2 B12736611 N-Oleoyl-N'-stearoylethylenediamine CAS No. 688739-68-6

N-Oleoyl-N'-stearoylethylenediamine

Cat. No.: B12736611
CAS No.: 688739-68-6
M. Wt: 591.0 g/mol
InChI Key: SBQJMINUQRPKKC-ZPHPHTNESA-N
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Description

N-Oleoyl-N’-stearoylethylenediamine is a chemical compound that belongs to the class of N-acyl-ethylenediamines It is characterized by the presence of both oleoyl and stearoyl groups attached to an ethylenediamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Oleoyl-N’-stearoylethylenediamine typically involves the reaction of ethylenediamine with oleoyl chloride and stearoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

  • Dissolve ethylenediamine in an appropriate solvent, such as dichloromethane.
  • Add oleoyl chloride dropwise to the solution while maintaining a low temperature (0-5°C) to control the reaction rate.
  • After the addition of oleoyl chloride, add stearoyl chloride in a similar manner.
  • Stir the reaction mixture at room temperature for several hours to ensure complete reaction.
  • Purify the product by column chromatography or recrystallization.

Industrial Production Methods

Industrial production of N-Oleoyl-N’-stearoylethylenediamine may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-Oleoyl-N’-stearoylethylenediamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or peroxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Reactions are typically carried out in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used. Reactions are usually performed in anhydrous solvents.

    Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides. Conditions vary depending on the specific reaction.

Major Products Formed

    Oxidation: Oxidized products such as oxides or peroxides.

    Reduction: Reduced products such as amines or alcohols.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

N-Oleoyl-N’-stearoylethylenediamine has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: Investigated for its role in modulating biological processes, such as cell signaling and membrane dynamics.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the formulation of specialty chemicals, surfactants, and emulsifiers.

Mechanism of Action

The mechanism of action of N-Oleoyl-N’-stearoylethylenediamine involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes, receptors, and ion channels, leading to various biological effects. For example, it may interact with transient receptor potential (TRP) channels, influencing pain perception and inflammation. Additionally, the compound can affect lipid metabolism and membrane fluidity, contributing to its biological activity.

Comparison with Similar Compounds

N-Oleoyl-N’-stearoylethylenediamine can be compared with other similar compounds, such as:

    N-Oleoyl-dopamine: Shares the oleoyl group but has a different backbone structure.

    N-Stearoyl-ethanolamine: Contains the stearoyl group but has an ethanolamine backbone.

    N-Acyl-ethanolamines: A broader class of compounds with varying acyl groups and ethanolamine backbones.

Uniqueness

N-Oleoyl-N’-stearoylethylenediamine is unique due to its dual acylation with both oleoyl and stearoyl groups, which imparts distinct physicochemical properties and biological activities. This dual acylation can enhance its interaction with lipid membranes and modulate its biological effects more effectively than single-acylated compounds.

Properties

CAS No.

688739-68-6

Molecular Formula

C38H74N2O2

Molecular Weight

591.0 g/mol

IUPAC Name

N-[2-[[(Z)-octadec-9-enoyl]amino]ethyl]octadecanamide

InChI

InChI=1S/C38H74N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37(41)39-35-36-40-38(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-36H2,1-2H3,(H,39,41)(H,40,42)/b19-17-

InChI Key

SBQJMINUQRPKKC-ZPHPHTNESA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCNC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCNC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

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